molecular formula C23H30O4 B1617515 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate CAS No. 58652-19-0

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate

Cat. No.: B1617515
CAS No.: 58652-19-0
M. Wt: 370.5 g/mol
InChI Key: YBBDZPBFRFPTJE-AFHJIISKSA-N
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Description

17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate, also known as Nestorone, is a synthetic progestin. Progestins are synthetic analogs of the naturally occurring hormone progesterone, which plays a crucial role in the menstrual cycle and pregnancy. Nestorone is used in various contraceptive formulations and hormone replacement therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate typically involves multiple steps starting from steroidal precursors. One common method includes the modification of progesterone or related steroids through a series of chemical reactions such as oxidation, reduction, and acetylation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.

Types of Reactions:

  • Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

  • Reduction: Reduction of double bonds or carbonyl groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents such as chromium(VI) oxide or pyridinium chlorochromate.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Acetylating agents such as acetic anhydride or acetyl chloride.

Major Products Formed:

  • Oxidation reactions typically yield ketones or aldehydes.

  • Reduction reactions can produce alcohols or alkenes.

  • Substitution reactions result in the formation of esters, ethers, or other functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is used as a synthetic intermediate in the preparation of other steroid compounds. Its unique structure makes it a valuable building block for the synthesis of various progestins and related molecules.

Biology: In biological research, this compound is used to study the effects of progestins on various biological systems. It helps in understanding the role of progesterone in reproductive health and the mechanisms of action of synthetic progestins.

Medicine: Nestorone is used in contraceptive formulations and hormone replacement therapies. It is known for its high progestational activity and low androgenic effects, making it suitable for use in various medical applications.

Industry: In the pharmaceutical industry, this compound is used in the production of contraceptive pills and other hormone-based medications. Its stability and efficacy make it a preferred choice for drug formulation.

Mechanism of Action

The mechanism of action of 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate involves binding to progesterone receptors in the body. This binding leads to the activation of various signaling pathways that regulate the menstrual cycle, support pregnancy, and influence other reproductive functions. The compound exerts its effects by modulating gene expression and protein synthesis related to these pathways.

Comparison with Similar Compounds

  • Norethindrone: Another synthetic progestin used in contraceptives.

  • Levonorgestrel: A widely used progestin in birth control pills.

  • Medroxyprogesterone acetate: Used in hormone replacement therapy and contraceptives.

Uniqueness: 17-Hydroxy-6-methylene-19-norpregn-4-ene-3,20-dione 17-acetate is unique due to its specific structural features, such as the presence of a methylene group at the 6-position and the acetate ester at the 17-position. These structural differences contribute to its distinct pharmacological properties and make it a valuable compound in the field of synthetic progestins.

Properties

CAS No.

58652-19-0

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-17-acetyl-13-methyl-6-methylidene-3-oxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12,17-18,20-21H,1,5-11H2,2-4H3/t17-,18-,20-,21+,22+,23?/m1/s1

InChI Key

YBBDZPBFRFPTJE-AFHJIISKSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C

Isomeric SMILES

CC(=O)C1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@H]34)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34)C)OC(=O)C

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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